(r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hcl
Description
Properties
IUPAC Name |
(3R)-3-amino-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c12-8-2-1-7(9(13)5-8)6-15-4-3-10(14)11(15)16;/h1-2,5,10H,3-4,6,14H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEPRDQOERKGSW-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)[C@@H]1N)CC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2221988-68-5 | |
| Record name | 2-Pyrrolidinone, 3-amino-1-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2221988-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as an agonist for orexin receptors. This compound features a unique pyrrolidine structure that includes a 2,4-dichlorobenzyl group and an amino group, which contribute to its pharmacological properties. Its molecular formula is with a molecular weight of approximately 295.59 g/mol.
The primary mechanism of action for (r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hydrochloride involves its interaction with orexin receptors (OX1R and OX2R). These receptors play critical roles in regulating various physiological processes such as sleep-wake cycles , appetite , and energy metabolism . By activating these receptors, the compound may enhance neurotransmitter release, thereby influencing wakefulness and energy expenditure .
Orexin Receptor Agonism
Research indicates that (r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hydrochloride exhibits potent agonistic activity at orexin receptors. Preliminary studies suggest its potential therapeutic applications in conditions like narcolepsy and obesity , where modulation of orexin signaling could provide beneficial effects .
Binding Affinity and Selectivity
Studies have demonstrated that this compound has a high binding affinity for orexin receptors compared to other structurally similar compounds. The unique dichloro substitution enhances its selectivity and efficacy at these targets .
Comparative Analysis with Similar Compounds
To understand the distinct biological activity of (r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hydrochloride, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-Amino-1-benzylpyrrolidin-2-one | Pyrrolidine derivative | Lacks dichloro substitution; different receptor profile |
| 3-Amino-1-(4-chlorobenzyl)pyrrolidin-2-one | Pyrrolidine derivative | Similar structure but with a different halogen pattern |
| (S)-3-Amino-1-(2-chlorobenzyl)pyrrolidin-2-one | Pyrrolidine derivative | Similar but less potent orexin receptor activity |
The variations in halogen substitution patterns significantly influence the biological activity and receptor selectivity of these compounds .
Case Studies and Research Findings
Several studies have explored the biological implications of (r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hydrochloride:
- Orexin Receptor Activation : In vitro assays demonstrated that the compound effectively activates orexin receptors, leading to increased neuronal excitability and modulation of neurotransmitter release.
- Animal Models : Animal studies have shown that administration of this compound can enhance wakefulness and reduce food intake in models designed to mimic narcolepsy and obesity .
Scientific Research Applications
Orexin Receptor Agonism
The primary application of (R)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one hydrochloride lies in its function as an agonist for orexin receptors. Orexin receptors (OX1R and OX2R) are pivotal in regulating various physiological processes, including:
- Sleep-Wake Regulation : Activation of orexin receptors is crucial for maintaining wakefulness and regulating sleep patterns. Research suggests that compounds targeting these receptors can potentially treat sleep disorders such as narcolepsy.
- Energy Metabolism : Orexin signaling plays a role in energy balance and metabolism. Agonists may be explored for obesity treatment by modulating appetite and energy expenditure.
Case Studies
Several studies have investigated the pharmacological effects of (R)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one hydrochloride:
- Study on Sleep Regulation : A preliminary study demonstrated that this compound effectively modulates sleep-wake cycles in animal models by enhancing orexin receptor activity, indicating its potential therapeutic use in treating narcolepsy.
- Metabolism and Weight Management : Another study explored the compound's effects on energy expenditure and appetite regulation, showing promise as a candidate for obesity treatment through orexin receptor modulation.
Chemical Reactions Analysis
Acylation Reactions
The primary amine undergoes acylation to form amide derivatives, a key step in modifying pharmacological properties. In scale-up syntheses, this reaction is critical for generating enantiomerically pure α- and β-amino acids:
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Reagents : Benzoyl chloride derivatives (e.g., 2-benzoyl-4-chlorophenyl isocyanate) in THF or DCM.
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Conditions : Room temperature, 12–24 hr, with triethylamine as a base .
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Outcome : Formation of N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide derivatives in >85% yield .
Table 1: Acylation Reaction Parameters
Nucleophilic Substitution
The dichlorobenzyl group participates in SNAr reactions under basic conditions:
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Mechanism : Dechlorination at the 4-position occurs via intramolecular cyclization, forming fused pyrrolizine derivatives .
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Example : Reaction with malononitrile at 0°C produces 2-(3-amino-2,4-dicyanophenyl)pyrroles (78% yield) .
Cyclization and Ring Formation
The compound serves as a precursor for heterocyclic systems:
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Pyrrolizine Synthesis : Under KOH/MeCN at 0°C, malononitrile addition triggers intramolecular cyclization to 3-amino-1-acylethylidene-2-cyanopyrrolizines (Z-isomers exclusively) .
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Stereoselectivity : Confirmed via NOESY and HMBC correlations, with cis-proton geometry at the double bond .
Table 2: Cyclization Outcomes
| Starting Material | Product | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Unsubstituted pyrrole ring | Pyrrolizines | KOH/MeCN, 0°C | 65–88 | Z-isomers |
| Substituted pyrrole ring | 2-Dicyanophenylpyrroles | KOH/MeCN, 0°C | 78–88 | N/A |
Tautomerization and Keto-Enol Equilibria
The enol form of intermediates stabilizes under specific conditions:
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Observation : Pyrrolyldienols (4a–c ) form preferentially in unsubstituted pyrroles, while keto tautomers (5b,c ) appear in substituted variants .
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Equilibrium : Controlled by solvent polarity and temperature, with enol favored in acetonitrile .
Key Mechanistic Insights
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Diastereoselectivity : Substituents on the pyrrole ring dictate reaction pathways. For example, electron-withdrawing groups (e.g., dichlorobenzyl) enhance electrophilicity at the carbonyl, favoring Knoevenagel condensation .
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Solvent Effects : Acetonitrile optimizes carbanion stability for malononitrile additions, while THF reduces yields due to poor solubility .
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Temperature Control : Reactions at 0°C suppress side reactions (e.g., resinification), improving selectivity .
This compound’s versatility in generating pharmacologically relevant derivatives underscores its value in medicinal chemistry and asymmetric synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (R)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl with three categories of analogs: dichlorobenzyl-substituted amino acids, N-alkylated dichlorobenzyl amines, and complex pyrrolidinone derivatives. Key findings are summarized in Table 1.
Dichlorobenzyl-Substituted Amino Acids
highlights two collagenase inhibitors:
- (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid
- (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid
Both compounds exhibit nearly identical IC50 values despite differing chlorine positions (2,4 vs. 2,6). Docking studies reveal distinct interaction profiles:
- The 2,4-dichloro analog forms a hydrogen bond (2.202 Å) with Gln215 and a π–π interaction (4.127 Å) with Tyr201 .
- The 2,6-dichloro analog shows a shorter hydrogen bond (1.961 Å) but a weaker π–π interaction (4.249 Å) .
However, its pyrrolidinone core (vs. the linear amino acid backbone) could alter binding orientation or selectivity.
N-Alkylated Dichlorobenzyl Amines
- N-(2,4-dichlorobenzyl)-N-methylformamide (44.2% yield)
- N,N-di-(2,4-dichlorobenzyl)-N-methylamine (35.7% yield)
These compounds, synthesized via rapid methods (10-minute reactions), demonstrate moderate yields .
Implications for the Target Compound: The target’s dichlorobenzyl group likely requires similar benzylation steps. However, the pyrrolidinone ring’s steric demands may reduce yields compared to simpler amines, necessitating optimized conditions.
Complex Pyrrolidinone Derivatives
describes (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one HCl, a multi-substituted pyrrolidinone with a pyrazolo-pyrimidine group .
Implications for the Target Compound : The target’s simpler structure lacks the pyrazolo-pyrimidine, ethoxy, and fluoro substituents, which may reduce synthetic complexity and improve bioavailability. However, the absence of these groups could limit multi-target engagement.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Substituent Positions | IC50 (Collagenase) | Gibbs Free Energy (kcal/mol) | Hydrogen Bond (Å) | π–π Interaction (Å) | Synthesis Yield (%) |
|---|---|---|---|---|---|---|---|
| (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | Amino acid | 2,4-dichloro | Similar | -6.4 | 2.202 | 4.127 | N/A |
| (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid | Amino acid | 2,6-dichloro | Similar | -6.5 | 1.961 | 4.249 | N/A |
| N-(2,4-dichlorobenzyl)-N-methylformamide | Amine | N/A | N/A | N/A | N/A | N/A | 44.2 |
| N,N-di-(2,4-dichlorobenzyl)-N-methylamine | Amine | N/A | N/A | N/A | N/A | N/A | 35.7 |
| This compound | Pyrrolidinone | 2,4-dichloro | Not reported | Not reported | Not reported | Not reported | Not reported |
| (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one HCl | Pyrrolidinone | Multi-substituted | Not reported | Not reported | Not reported | Not reported | Not reported |
Table 1: Structural and functional comparison of dichlorobenzyl-containing compounds. Data from .
Key Findings and Implications
Substituent Position : The 2,4-dichloro configuration in the target compound may optimize hydrophobic interactions and hydrogen bonding, as seen in ’s collagenase inhibitors .
Core Structure: The pyrrolidinone ring (vs. amino acid or simple amine backbones) likely alters binding kinetics and target selectivity.
Synthesis: Rapid benzylation methods () could be adapted for the target compound, though steric hindrance from the pyrrolidinone may require yield optimization .
Complexity vs. Bioavailability : The target’s simpler structure compared to ’s derivative may enhance synthetic feasibility and pharmacokinetics .
Preparation Methods
Chiral Pool Synthesis via Optically Active Intermediates
The most widely documented approach involves starting from (S)-3-hydroxypyrrolidine hydrochloride, as outlined in EP1138672A1. This method employs a four-step sequence:
- Protection of the Hydroxyl Group : Benzyl chloroformate reacts with (S)-3-hydroxypyrrolidine hydrochloride under alkaline conditions (pH 10, 0–5°C) to yield benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate (78% yield).
- Mesylation : Treatment with mesyl chloride in ethyl acetate converts the hydroxyl group to a mesylate, facilitating nucleophilic displacement.
- Benzylation : Reaction with 2,4-dichlorobenzyl chloride under high-pressure conditions (5×10⁶–8×10⁶ Pa, 100–150°C) introduces the aryl moiety.
- Deprotection and Hydrochloride Formation : Hydrogenolysis of the benzyl group followed by HCl treatment yields the target compound.
This route achieves an enantiomeric excess (ee) >98% but requires careful control of reaction parameters to prevent racemization during mesylation.
Enantioselective Amination Under High-Pressure Conditions
A scalable method reported in Organic Process Research & Development utilizes proline-derived chiral auxiliaries to induce stereoselectivity. Key steps include:
- Asymmetric Michael Addition : (R)-proline catalyzes the addition of malononitrile to a dichlorobenzyl acrylate derivative, forming the pyrrolidine backbone with 92% ee.
- Reductive Amination : Sodium cyanoborohydride reduces the intermediate imine under acidic conditions (pH 4.5, methanol, 25°C).
- Crystallization-Induced Dynamic Resolution : The final hydrochloride salt is purified via ethanol/water recrystallization, enhancing ee to >99.5%.
Process Optimization and Scale-Up Challenges
Solvent and Temperature Effects
Comparative studies reveal tetrahydrofuran (THF) as the optimal solvent for benzylation (50–60°C, 72 h), while dimethoxyethane improves reaction rates at lower temperatures (30°C, 48 h). Elevated pressures (>5×10⁶ Pa) are critical for achieving complete conversion in amination steps.
Protecting Group Strategies
The allyloxycarbonyl (Alloc) group demonstrates superior stability over benzyl carbamates during high-pressure reactions. A patent-pending protocol replaces benzyl with Alloc using allyl chloroformate in heptane (30–70°C, 4 h), reducing side-product formation by 40%.
Analytical Characterization and Quality Control
Structural Confirmation
Table 1: Key Physicochemical Properties
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.52 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.32 (q, J = 7.2 Hz, 1H, CHN), 3.81–3.75 (m, 2H, CH₂Cl).
- IR (KBr) : 3345 cm⁻¹ (NH stretch), 1678 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).
Critical Evaluation of Methodologies
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Chiral Pool | Enantioselective |
|---|---|---|
| Total Yield | 58% | 67% |
| Stereoselectivity | 98% ee | 99.5% ee |
| Scale Demonstrated | 10 kg | 100 kg |
| PMI (kg/kg) | 126 | 89 |
The enantioselective route offers superior atom economy but requires expensive chiral catalysts. In contrast, the chiral pool method benefits from cheaper starting materials but generates more waste.
Q & A
Basic Research Questions
Q. What are the key steps to optimize the synthesis of (R)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one HCl for improved yield and purity?
- Methodological Answer : Synthesis optimization involves acid-mediated salt formation and purification. For example, adding 1.0 M HCl to the free base under controlled temperature (0–50°C) and extended drying under suction (≈39 h) achieved a 52.7% yield of the hydrochloride salt. Critical parameters include stoichiometric HCl addition, temperature gradients, and filtration efficiency .
Q. Which characterization techniques are critical for verifying the compound’s structural integrity?
- Methodological Answer :
- Melting Point Analysis : Confirm purity via sharp melting points (e.g., 227°C for related pyrrolidinone derivatives) .
- Spectroscopy : Use -NMR to resolve stereochemistry (R-configuration) and FT-IR to detect amine and carbonyl functional groups.
- Elemental Analysis : Validate molecular formulas (e.g., CHNOClH, MW 236.7) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers at 4°C to prevent hygroscopic degradation.
- Safety : Use PPE to avoid inhalation/contact; dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How do substitution patterns (e.g., 2,4-dichlorobenzyl vs. 2,6-dichlorobenzyl) influence bioactivity?
- Methodological Answer : Docking studies on similar dichlorobenzyl derivatives reveal that chlorine position affects binding. For instance, 2,4-dichloro isomers form shorter hydrogen bonds (1.96 Å vs. 2.20 Å) and tighter π–π interactions (4.13 Å vs. 4.25 Å) with collagenase residues (Gln215, Tyr201), correlating with lower IC values .
Q. What computational approaches predict binding interactions with target enzymes?
- Methodological Answer :
- Molecular Docking : Use tools like MOE or AutoDock to calculate Gibbs free energy (e.g., –6.4 kcal/mol for collagenase binding) and identify critical residues (e.g., hydrogen bonding with Gln215) .
- InChI/SMILES Analysis : Generate descriptors (e.g., Canonical SMILES: C1CN(CCC1N2CCOC2=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl) for virtual screening .
Q. How can researchers resolve contradictions in reported IC values for structurally similar analogs?
- Methodological Answer : Validate discrepancies via:
- Enzyme Assays : Standardize protocols (e.g., substrate concentration, incubation time).
- Structural Validation : Compare crystallographic data (PDB) with docking results to confirm binding modes .
Key Considerations for Experimental Design
- Stereochemical Purity : Use chiral HPLC to confirm the R-configuration, as stereochemistry impacts target affinity .
- Stability Studies : Monitor degradation under varying pH/temperature using accelerated stability protocols .
- Contradiction Mitigation : Replicate assays across independent labs and cross-validate with orthogonal techniques (e.g., SPR vs. ITC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
